molecular formula C19H21NO4 B4305040 methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4305040
M. Wt: 327.4 g/mol
InChI Key: QIJIKZOODHSSER-UHFFFAOYSA-N
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Description

Methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to tryptophan, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Biltz Indole Synthesis: This method uses o-aminophenylhydrazones and ketones in the presence of a strong acid.

  • Reduction and Functionalization: The indole core can be reduced and functionalized using various reagents to introduce the ethoxyphenyl group and carboxylate moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂), nucleophiles (e.g., Grignard reagents), and electrophiles (e.g., alkyl halides).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles and derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antioxidant properties. These properties make them valuable in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound for developing new therapeutic agents. Its structural similarity to tryptophan allows it to interact with various biological targets.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved can include:

  • Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

  • Receptor Binding: Binding to receptors that regulate physiological functions.

  • Signal Transduction: Modulation of signaling pathways that control cellular responses.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with structural similarities to this compound.

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Known for their antiviral properties.

  • 2,4-Bis (4-ethoxyphenyl)-6-methyl-1- [3- (4-morpholinyl)propyl]pyridinium: Another compound with an ethoxyphenyl group[_{{{CITATION{{{_2{2,4-Bis (4-ethoxyphenyl)-6-methyl-1- 3- (4-morpholinyl)propyl ....

Uniqueness: This compound is unique due to its specific substitution pattern and functional groups, which confer distinct biological and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-14-7-5-12(6-8-14)13-9-15-17(16(21)10-13)11(2)18(20-15)19(22)23-3/h5-8,13,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIKZOODHSSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OC)C)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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